N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid
Overview
Description
“N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine” is a member of imidazoles . It has been used in trials studying the treatment of Prostate Cancer, Non-Hodgkins Lymphoma, and Relapsed/Refractory Leukemias . It is a small-molecule pan-PIM protein kinase inhibitor with potential antineoplastic activity .
Molecular Structure Analysis
The molecular formula of this compound is C20H22F3N5O . The InChI and Canonical SMILES representations of the molecule are also available .Scientific Research Applications
Chemical Synthesis and Reactions
- The synthesis of imidazo[1,2-a]pyridines and related compounds involves various chemical reactions, including N-amination and subsequent oxidation processes. These methods allow for the creation of complex heterocyclic compounds with potential applications in drug discovery and materials science (Glover & Rowbottom, 1976).
Pharmacological Applications
- Imidazo[1,2-a]pyridines and their derivatives are investigated for their potential as bioactive molecules. They have been studied for antiulcer, antimicrobial, and other therapeutic properties, reflecting the broad interest in these compounds within medicinal chemistry (Starrett et al., 1989).
Novel Synthetic Methods
- Research into the development of new synthetic methods for imidazo[1,2-a]pyridine derivatives, including one-pot synthesis techniques, has been reported. These methods aim to improve the efficiency and selectivity of synthetic routes for these compounds, which could be valuable for creating new drugs and materials (Yu et al., 2014).
Structural and Activity Relationship Studies
- Studies on the crystal structure and activity relationships of imidazo[1,2-a]pyridine derivatives contribute to understanding how molecular modifications affect their biological activities and physical properties. This research is crucial for designing compounds with desired therapeutic effects and optimal pharmacokinetic profiles (Dhanalakshmi et al., 2018).
properties
IUPAC Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N5O.2H2O4S/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23;2*1-5(2,3)4/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26);2*(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAYTLGZIBSISZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2.OS(=O)(=O)O.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26F3N5O9S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-methylpiperidin-4-yl)methyl]-3-[3-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine;sulfuric acid | |
CAS RN |
1173928-26-1 | |
Record name | SGI 1776 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173928261 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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